(2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
(2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the naphthalen-1-yl groups and the hydroxymethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imino group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the imino group produces an amine derivative.
Scientific Research Applications
(2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features used as an antimicrobial agent.
Domiphen bromide: Another structurally similar compound with applications in combating bacterial infections.
Uniqueness
What sets (2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide apart is its unique combination of functional groups and aromatic rings, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O3/c1-19-29-25(22(18-35)17-32-19)16-26(30(36)33-27-14-6-10-20-8-2-4-12-23(20)27)31(37-29)34-28-15-7-11-21-9-3-5-13-24(21)28/h2-17,35H,18H2,1H3,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWCJCNYOVPFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C(=O)NC5=CC=CC6=CC=CC=C65)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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